(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(2-nitrophenyl)methanone
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Overview
Description
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes a nitrobenzoyl group, a pyrrolidine sulfonyl group, and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylpyrazole, 2-nitrobenzoyl chloride, and pyrrolidine-1-sulfonyl chloride. The reaction conditions may involve:
Step 1: Nitration of benzoyl chloride to form 2-nitrobenzoyl chloride.
Step 2: Reaction of 3,5-dimethylpyrazole with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate product.
Step 3: Sulfonylation of the intermediate product with pyrrolidine-1-sulfonyl chloride to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfonyl group could yield various functionalized pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the nitrobenzoyl and sulfonyl groups.
2-Nitrobenzoyl chloride: A precursor used in the synthesis of the compound.
Pyrrolidine-1-sulfonyl chloride: Another precursor used in the synthesis.
Uniqueness
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H18N4O5S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C16H18N4O5S/c1-11-15(26(24,25)18-9-5-6-10-18)12(2)19(17-11)16(21)13-7-3-4-8-14(13)20(22)23/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI Key |
JHXVSANXEHTCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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